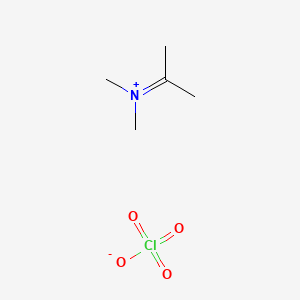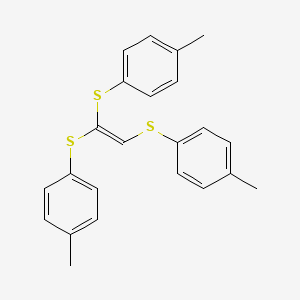
1,1',1''-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is a chemical compound characterized by its unique structure, which includes three 4-methylbenzene groups connected by an ethene-1,1,2-triyltrisulfanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) typically involves the reaction of 4-methylbenzenethiol with ethene-1,1,2-triyltrisulfanediyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-chlorobenzene): Similar structure but with chloro groups instead of methyl groups.
Uniqueness
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is unique due to its specific combination of methyl groups and the ethene-1,1,2-triyltrisulfanediyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
5324-62-9 |
|---|---|
Molecular Formula |
C23H22S3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-[1,2-bis[(4-methylphenyl)sulfanyl]ethenylsulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22S3/c1-17-4-10-20(11-5-17)24-16-23(25-21-12-6-18(2)7-13-21)26-22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
InChI Key |
FKXZZPCWJARETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC=C(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



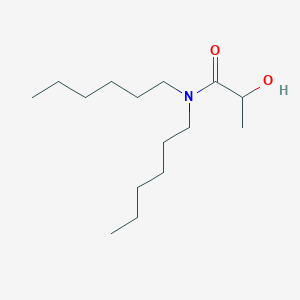
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
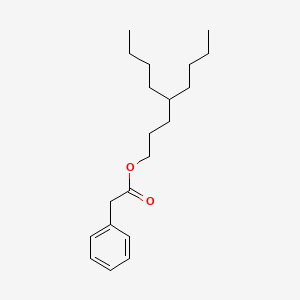
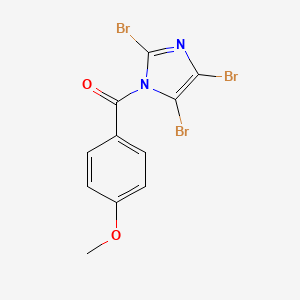
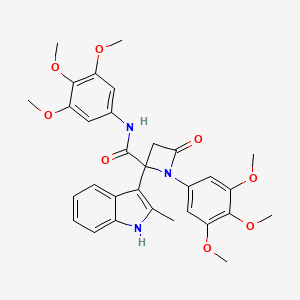
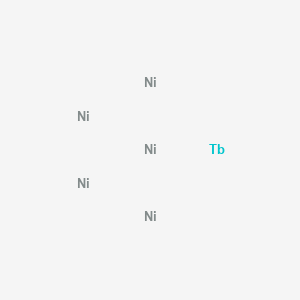
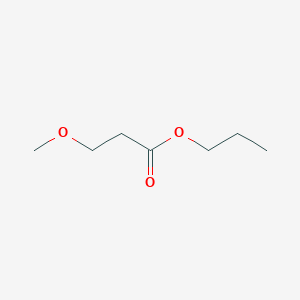
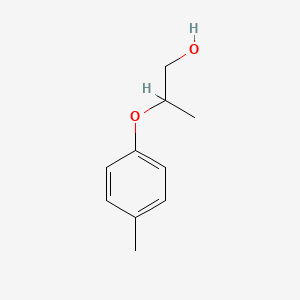

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
